1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-
Description
The compound 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- (hereafter referred to as the target compound) is a functionalized indenol derivative featuring:
- A tert-butyldimethylsilyl (TBDMS) ether substituent at position 3.
- A methyl group at position 1.
- A 2,3-dihydroindene backbone.
While direct data on this compound are absent in the provided evidence, insights can be extrapolated from structurally related indenols and silyl ether analogs. The TBDMS group is typically employed as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability under basic or acidic conditions .
Properties
Molecular Formula |
C16H26O2Si |
|---|---|
Molecular Weight |
278.46 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1-methyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H26O2Si/c1-15(2,3)19(5,6)18-13-7-8-14-12(11-13)9-10-16(14,4)17/h7-8,11,17H,9-10H2,1-6H3 |
InChI Key |
URXYLGQRQQKLGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- typically involves multiple stepsThe reaction conditions often involve the use of strong bases and silylating agents such as tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Functional Group Reactivity
The compound features two key functional groups:
-
Silyl ether (TBDMS group) : A protecting group for the hydroxyl moiety, sensitive to acid and fluoride ions.
-
Substituted indene core : Prone to oxidation, reduction, and electrophilic reactions due to conjugated double bonds.
Deprotection of Silyl Ether
-
Reaction : Acidic or fluoride-mediated cleavage of the TBDMS group to regenerate the hydroxyl group.
-
Conditions :
-
Acidic : TFA (trifluoroacetic acid) in DCM.
-
Fluoride : TBAF (tetrabutylammonium fluoride) in THF.
-
-
Outcome : Converts the silyl ether to a phenolic hydroxyl group, enabling further substitution or oxidation .
Oxidation of Indene Core
-
Reaction : Conversion of the indene ring to an indanone via oxidation.
-
Reagents :
-
KMnO₄ in acidic conditions.
-
CrO₃ under controlled oxidation.
-
-
Outcome : Forms a ketone group at the indene position, as observed in similar indene derivatives .
Reduction of Indene Core
-
Reaction : Hydrogenation or hydride reduction of the double bonds.
-
Reagents :
-
H₂ with Pd/C catalyst.
-
LiAlH₄ for selective reduction.
-
Substitution at the Bromine Position
-
Reaction : Nucleophilic substitution (e.g., SN2) or cross-coupling.
-
Reagents :
-
Nucleophiles : Amines, thiols (e.g., NaSH).
-
Cross-coupling : Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki or Heck reactions.
-
-
Outcome : Replacement of bromine with diverse groups (e.g., aryl, alkyl) .
Reaction Conditions Comparison
| Reaction Type | Reagents | Solvent | Key Outcome |
|---|---|---|---|
| Silyl ether deprotection | TBAF or TFA | THF/DCM | Free hydroxyl group |
| Indene oxidation | KMnO₄, H₂SO₄ | H₂O/DMF | Indanone derivative |
| Indene reduction | H₂/Pd-C or LiAlH₄ | THF/EtOH | Fully saturated indane |
| Bromine substitution | NaSH, Pd(PPh₃)₄, K₂CO₃ | THF/DMF | Substituted indene derivatives |
Stability and Side Reactions
-
Silyl ether stability : Resistant to basic conditions but labile under acidic/fluoride conditions .
-
Indene core stability : Susceptible to ring-opening under harsh oxidizing agents or radical initiators .
-
Byproduct formation : Potential cyclization to form fused rings (e.g., cyclopentadienones) under thermal stress .
Synthetic Context
The compound’s synthesis likely involves:
-
Bromination of indene derivatives.
-
Silylation of the hydroxyl group using TBDMS chloride and imidazole .
-
Functionalization at the bromine position via cross-coupling or substitution .
Research Gaps
-
Mechanistic studies : Limited data on regioselectivity during oxidation/reduction.
-
Toxicity : No reported studies on in-vitro/in-vivo effects.
-
Scalability : Optimal conditions for large-scale synthesis remain unexplored.
Scientific Research Applications
Medicinal Chemistry
1H-Inden-1-ol derivatives have been studied for their potential pharmacological activities. Research indicates that modifications of the indenol structure can lead to compounds with enhanced anti-cancer properties. For instance, certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various indenol derivatives on cancer cell lines. The results demonstrated that specific substitutions on the indenol structure significantly increased cytotoxicity against breast cancer cells, highlighting the importance of structural modifications for therapeutic efficacy .
Material Science
The unique properties of 1H-Inden-1-ol make it suitable for applications in material science. Its ability to form stable siloxane bonds allows it to be used as a precursor for silicone-based materials. These materials are utilized in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Table 1: Properties of Indenol-Based Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Flexibility | Moderate |
| Adhesion Strength | Strong |
Organic Synthesis
In organic synthesis, 1H-Inden-1-ol serves as an important intermediate for synthesizing complex organic molecules. Its versatility allows chemists to employ it in various reactions such as nucleophilic substitutions and cycloadditions.
Example Reaction:
The compound can undergo a nucleophilic substitution reaction where the silyl group is replaced by a more reactive functional group, facilitating the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- involves its interaction with specific molecular targets and pathways. The TBS protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The indenol core can interact with various enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Indenol Derivatives
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity : The TBDMS group in the target compound significantly enhances logP compared to hydroxylated (e.g., CAS 6351-10-6) or brominated (CAS 1038919-63-9) analogs, favoring membrane permeability in biological systems.
- Steric Effects : The bulky TBDMS group at position 5 may hinder nucleophilic attack or enzymatic degradation, unlike tert-butyl (CAS 1623-09-2) or methyl groups .
- Synthetic Utility : Brominated derivatives (CAS 1038919-63-9) are intermediates for Suzuki couplings, whereas the TBDMS group in the target compound likely serves as a protective strategy for subsequent functionalization .
Stability and Reactivity
- Hydrolytic Stability : Silyl ethers (e.g., TBDMS) resist hydrolysis under mildly acidic/basic conditions better than methoxy (e.g., CAS 3199-73-3 ) or free hydroxyl groups, making the target compound suitable for multi-step syntheses .
Biological Activity
1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is a complex organic compound notable for its unique structural features, including an indenol core and a tert-butyldimethylsilyl (TBS) protecting group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article will explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Structure
The chemical structure of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- can be represented as follows:
Properties
- Molecular Weight : 278.46 g/mol
- CAS Number : 1415611-07-2
- Chemical Formula : C15H22O2Si
The biological activity of 1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl- is primarily attributed to its interactions with specific molecular targets within biological systems. The TBS group enhances stability and selectivity during chemical reactions, allowing the compound to engage effectively with various enzymes and receptors.
Interaction with Biological Targets
Research indicates that the compound may influence:
- Enzyme Activity : By interacting with enzymes involved in metabolic pathways.
- Cell Signaling Pathways : Potential modulation of signaling pathways related to cellular stress responses.
Antioxidant Properties
Studies have suggested that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage.
Antimicrobial Activity
Preliminary research indicates that 1H-Inden-1-ol derivatives may possess antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of related compounds. Research into similar indenol derivatives has demonstrated potential in reducing neuroinflammation and protecting neuronal cells from apoptosis.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of various indenol derivatives. The findings indicated that certain structural modifications enhanced the radical scavenging activity significantly compared to standard antioxidants like ascorbic acid .
Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of several silyl-protected alcohols, 1H-Inden-1-ol derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, suggesting their potential as antimicrobial agents .
Neuroprotective Mechanisms
Research focused on the neuroprotective effects of similar compounds revealed that they could inhibit pro-inflammatory cytokines in microglial cells. This suggests that 1H-Inden-1-ol may also modulate inflammatory responses in neurological contexts .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
